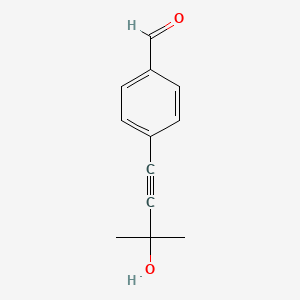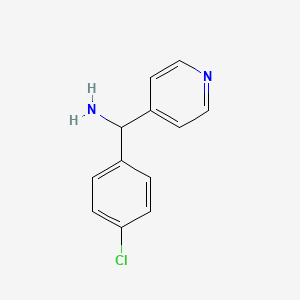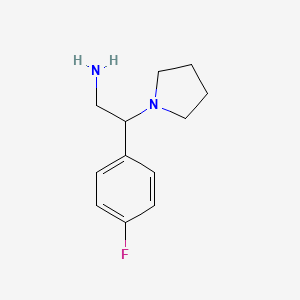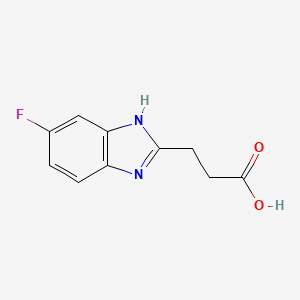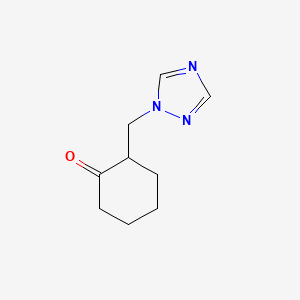
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” is a compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is 2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” includes a cyclohexanone ring attached to a 1,2,4-triazole ring via a methylene bridge . The InChI string for this compound is InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” include a molecular weight of 179.22 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass is 179.105862047 g/mol .Wissenschaftliche Forschungsanwendungen
- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
- A study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .
- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- The safety of these compounds was also evaluated on MRC-5 as a normal cell line and relieved that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Pharmaceutical Chemistry
Cancer Research
Organic Synthesis
- Novel 1H-1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors .
- These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
- The structure–activity relationship analysis enabled the discovery of a potential SL biosynthesis inhibitor B4 with promising activity in increasing shoot branching, elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) .
- B4-treated A. thaliana showed increased branching phenotype with the upregulated gene expression of AtMAX3 and AtMAX4 .
- Three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7a-e), 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole (8a-c) and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a-k) derivatives were designed, synthesized and evaluated for their anticancer activity .
- Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Plant Growth Regulation
Anticancer Agents
Sustainable Synthesis
- Novel 1H-1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors .
- These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
- The structure–activity relationship analysis enabled the discovery of a potential SL biosynthesis inhibitor B4 with promising activity in increasing shoot branching, elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) .
- B4-treated A. thaliana showed increased branching phenotype with the upregulated gene expression of AtMAX3 and AtMAX4 .
- Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial .
- These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Strigolactone Biosynthesis Inhibitors
Antimicrobial Agents
Sustainable Synthesis
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” and similar compounds could include further investigations into their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives , these compounds may have potential uses in various fields such as medicine and pharmacology.
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVNYQDFIMJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390740 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
CAS RN |
313492-86-3 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

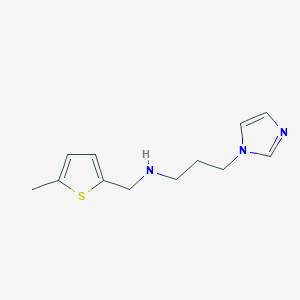


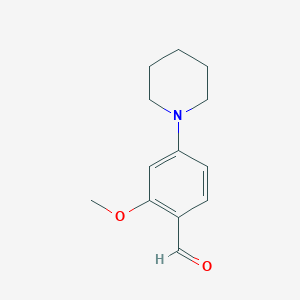



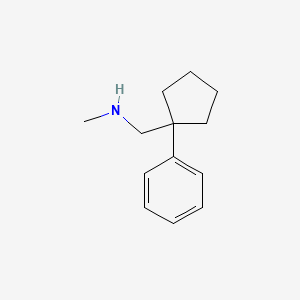
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)
